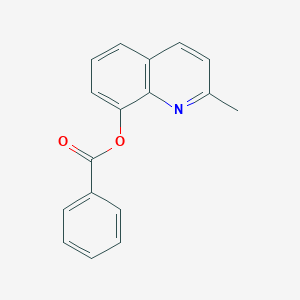

2-Methylquinolin-8-yl benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-methylquinolin-8-yl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c1-12-10-11-13-8-5-9-15(16(13)18-12)20-17(19)14-6-3-2-4-7-14/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWVENWANVOZBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2OC(=O)C3=CC=CC=C3)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2-Methylquinolin-8-yl benzoate" synthesis from 2-methyl-8-hydroxyquinoline

An In-depth Technical Guide to the Synthesis of 2-Methylquinolin-8-yl Benzoate

Abstract

This whitepaper provides a comprehensive technical guide for the synthesis of this compound from 2-methyl-8-hydroxyquinoline and benzoyl chloride. The synthesis is achieved through an O-acylation reaction, specifically leveraging the robust and widely applicable Schotten-Baumann reaction conditions. This document delves into the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and outlines methods for purification and structural characterization. The content is designed for researchers, chemists, and professionals in drug development who require a thorough understanding of this esterification process.

Introduction and Significance

8-Hydroxyquinoline (8HQ) and its derivatives are a cornerstone class of heterocyclic compounds with profound significance across various scientific disciplines.[1][2] The unique structural arrangement of 8HQ, featuring a phenolic hydroxyl group in close proximity to the ring nitrogen, makes it an exceptional chelating agent for a wide range of metal ions.[1][3][4] This chelating ability is central to its diverse biological activities, which include antimicrobial, anticancer, anti-neurodegenerative, and anti-inflammatory properties.[4]

Modification of the 8-hydroxyl group is a common strategy to modulate the compound's physicochemical properties and biological activity. The synthesis of this compound, an ester derivative of 2-methyl-8-hydroxyquinoline, represents a key transformation that masks the phenolic proton, thereby altering its chelating potential and lipophilicity. This guide provides an authoritative overview of its synthesis via the Schotten-Baumann reaction, a reliable method for acylating alcohols and phenols.[5][6][7]

Reaction Mechanism and Rationale for Experimental Design

The esterification of 2-methyl-8-hydroxyquinoline with benzoyl chloride is most effectively performed under Schotten-Baumann conditions. This reaction involves the acylation of an alcohol or phenol with an acyl halide in the presence of a base.[5][8]

The Schotten-Baumann Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism, which can be dissected into three primary steps:

-

Nucleophile Activation (Deprotonation): The base, typically a tertiary amine like triethylamine or pyridine, deprotonates the phenolic hydroxyl group of 2-methyl-8-hydroxyquinoline. This generates a phenoxide anion, which is a significantly more potent nucleophile than the neutral hydroxyl group.

-

Nucleophilic Attack: The activated phenoxide attacks the highly electrophilic carbonyl carbon of benzoyl chloride. This results in the formation of a transient tetrahedral intermediate.[6]

-

Intermediate Collapse and Product Formation: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled. The resulting product is the target ester, this compound.[6]

The hydrochloric acid (HCl) generated as a byproduct is immediately neutralized by the base present in the reaction mixture, forming an ammonium salt.[9][10][11] This acid scavenging is critical as it prevents the protonation of the starting amine or the product and drives the reaction equilibrium towards completion.[8][11]

Caption: Figure 1: Reaction Mechanism of this compound Synthesis

Causality Behind Reagent and Condition Selection

-

Acylating Agent: Benzoyl chloride is an ideal acylating agent due to the high reactivity of the acyl chloride functional group. The carbonyl carbon is rendered highly electrophilic by the two adjacent electronegative atoms (oxygen and chlorine).

-

Base Catalyst: While aqueous bases like NaOH can be used, an organic base such as pyridine or triethylamine is often preferred for reactions in organic solvents.[8][12] Pyridine can serve a dual role, not only as an acid scavenger but also as a nucleophilic catalyst that can react with the acyl chloride to form a highly reactive acylpyridinium salt intermediate, further accelerating the reaction.[11][12]

-

Solvent: A polar aprotic solvent like acetonitrile or dichloromethane is chosen to dissolve the reactants and intermediates without participating in the reaction (i.e., it does not have acidic protons).[7][13]

-

Temperature: The reaction is initiated at a low temperature (0 °C) during the addition of the highly reactive benzoyl chloride to control the exothermic nature of the reaction. It is then allowed to proceed at room temperature to ensure a reasonable reaction rate towards completion.

Detailed Experimental Protocol

This protocol provides a self-validating workflow for the synthesis, purification, and characterization of this compound.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 2-Methyl-8-hydroxyquinoline | 159.19 | 1.59 g | 10.0 | 1.0 |

| Benzoyl Chloride | 140.57 | 1.4 mL (1.69 g) | 12.0 | 1.2 |

| Triethylamine (Et₃N) | 101.19 | 2.1 mL (1.52 g) | 15.0 | 1.5 |

| Acetonitrile (CH₃CN) | 41.05 | 50 mL | - | - |

| Dichloromethane (DCM) | 84.93 | As needed | - | - |

| Saturated NaHCO₃ (aq) | - | As needed | - | - |

| Brine | - | As needed | - | - |

| Anhydrous MgSO₄ | - | As needed | - | - |

| Ethanol | - | As needed | - | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methyl-8-hydroxyquinoline (1.59 g, 10.0 mmol).

-

Solvent and Base Addition: Add acetonitrile (50 mL) and stir until the solid is fully dissolved. Add triethylamine (2.1 mL, 15.0 mmol) to the solution.

-

Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with continuous stirring.

-

Acyl Chloride Addition: Add benzoyl chloride (1.4 mL, 12.0 mmol) dropwise to the cooled solution over 10-15 minutes using a syringe. A white precipitate (triethylammonium chloride) will form.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-4 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate), visualizing with UV light. The disappearance of the starting material spot indicates completion.

Work-up and Purification

-

Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of water.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 40 mL).

-

Washing: Combine the organic layers and wash sequentially with 50 mL of saturated aqueous NaHCO₃ solution (to remove excess benzoyl chloride) and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from hot ethanol to obtain this compound as a pure crystalline solid.[14]

Caption: Figure 2: Experimental Workflow for Synthesis and Purification

Product Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and physical analyses is required.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the ester carbonyl (C=O) stretch around 1740 cm⁻¹.[13][15] The characteristic broad O-H stretch from the starting material (around 3200-3400 cm⁻¹) should be absent.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should display distinct signals corresponding to the aromatic protons on both the quinoline and benzoate rings (typically in the δ 7.0-8.5 ppm range), along with a singlet for the methyl group (CH₃) protons around δ 2.5-2.7 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide confirmation of the carbon framework. Key signals include the ester carbonyl carbon (around δ 165 ppm) and the various aromatic and methyl carbons.[16]

-

Mass Spectrometry (MS): Mass spectral analysis should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of this compound (C₁₇H₁₃NO₂), which is 263.29 g/mol .

-

Melting Point: A sharp melting point range for the recrystallized product indicates high purity.

Conclusion

This guide details a reliable and efficient method for the synthesis of this compound from 2-methyl-8-hydroxyquinoline using the Schotten-Baumann reaction. By explaining the causality behind the choice of reagents and conditions, this document provides researchers with the necessary framework to not only reproduce this synthesis but also to adapt it for other similar esterification reactions. The described protocol, from reaction setup to final characterization, constitutes a complete and validated workflow for obtaining this valuable derivative for further research and development.

References

-

BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]

-

Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]

-

Chegg.com. (2021, May 3). Solved In the Schotten-Baumann esterification, why is | Chegg.com. [Link]

-

Collegedunia. Schotten Baumann Reaction: Characteristics, Mechanism, and Applications. [Link]

-

Physics Wallah. Reaction Mechanism of Schotten Baumann Reaction. [Link]

-

Zhang, X., et al. (2014). Crystal structure of methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o798. [Link]

-

Chemistry Notes. (2023, August 23). Schotten Baumann reaction: Introduction, mechanism, procedure. [Link]

- Name Reactions in Organic Synthesis. Schotten-Baumann Reaction.

-

Kumar, K., et al. (2020). Synthesis, Characterization, Crystallographic Studies of 5-Acetyl-8-hydroxyquinoline and Their Chalcone Derivatives. Asian Journal of Chemistry, 32(7), 1609-1613. [Link]

-

Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]

-

Wikipedia. Schotten–Baumann reaction. [Link]

-

Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. [Link]

-

Al-Hussain, S. A., & Afzal, M. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(23), 7336. [Link]

-

The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

-

MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1672. [Link]

-

MDPI. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(19), 6527. [Link]

-

Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

-

Scientific & Academic Publishing. (2014). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. International Journal of Organic Chemistry, 4, 219-228. [Link]

-

Zhang, J., et al. (2011). 2-Carboxy-6-(quinolin-1-ium-8-yloxy)benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o647. [Link]

-

PubMed Central. (2018). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 12, 1191-1203. [Link]

-

SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

-

ResearchGate. (2002). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Russian Chemical Bulletin, 51, 1459-1463. [Link]

- Google Patents.

-

Pearson. What compounds are formed from the reaction of benzoyl chloride with the following reagents? i. isopropyl alcohol. [Link]

-

PubMed Central. (2018). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1668-1672. [Link]

-

MDPI. (2023, June 19). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. [Link]

-

ACS Publications. (1998). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. The Journal of Organic Chemistry, 63(18), 6094-6097. [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. scispace.com [scispace.com]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistnotes.com [chemistnotes.com]

- 6. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 8. collegedunia.com [collegedunia.com]

- 9. byjus.com [byjus.com]

- 10. Solved In the Schotten-Baumann esterification, why is | Chegg.com [chegg.com]

- 11. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]

- 12. testbook.com [testbook.com]

- 13. mdpi.com [mdpi.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate [article.sapub.org]

- 16. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methylquinolin-8-yl benzoate: Structure, Properties, and Therapeutic Potential

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This technical guide provides a comprehensive overview of a specific derivative, 2-Methylquinolin-8-yl benzoate. While direct experimental data for this precise molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogues and fundamental chemical principles to offer a detailed exploration of its chemical properties, molecular structure, a reliable synthetic route, and its potential in drug discovery. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing a foundational understanding and practical insights into this promising class of compounds.

Introduction: The Significance of the Quinoline Moiety

Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered significant attention in the scientific community due to their wide array of biological activities.[1][2] This privileged scaffold is present in a variety of natural products and synthetic drugs, demonstrating a broad pharmacological spectrum that includes anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[3][4][5] The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties.

This compound is an ester derivative that combines the 2-methyl-8-hydroxyquinoline (8-hydroxyquinaldine) moiety with a benzoate group. This combination is of particular interest as both parent structures contribute to the potential bioactivity of the final molecule. The 8-hydroxyquinoline core is a known chelating agent and has been explored for its therapeutic applications, while benzoate esters are common in medicinal chemistry for modulating properties such as solubility and bioavailability.[6]

This guide will delve into the predicted chemical and structural characteristics of this compound, provide a detailed, field-proven protocol for its synthesis, and discuss its potential applications in drug development based on the established activities of related quinoline derivatives.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a 2-methylquinoline ring system where the hydroxyl group at the 8-position is esterified with benzoic acid.

Molecular Structure:

Caption: 2D structure of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are calculated based on its structure and are provided as a guide for experimental design and characterization.

| Property | Predicted Value |

| Molecular Formula | C₁₇H₁₃NO₂ |

| Molecular Weight | 263.29 g/mol |

| CAS Number | Not assigned |

| Appearance | Expected to be a solid at room temperature |

| Melting Point | Estimated to be in the range of 80-120 °C |

| Boiling Point | > 350 °C (decomposes) |

| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents |

| LogP | ~4.5 |

Synthesis of this compound

The synthesis of this compound can be reliably achieved through the esterification of 2-methyl-8-hydroxyquinoline with benzoyl chloride. This is a standard acylation reaction of a phenol, where the hydroxyl group acts as a nucleophile attacking the electrophilic carbonyl carbon of the acid chloride. The use of a base is crucial to deprotonate the phenol, increasing its nucleophilicity, and to neutralize the HCl byproduct.

Experimental Protocol: Synthesis via Acylation

Materials:

-

2-Methyl-8-hydroxyquinoline (8-hydroxyquinaldine)

-

Benzoyl chloride

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-8-hydroxyquinoline (1.0 equivalent) in anhydrous DCM.

-

Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature. The base acts as an acid scavenger.

-

Addition of Acylating Agent: Slowly add benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture at 0 °C (ice bath). The reaction is exothermic.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

The following are the predicted key spectroscopic features for this compound, which are essential for its structural confirmation.

-

¹H NMR (400 MHz, CDCl₃):

-

A singlet for the methyl protons at the 2-position of the quinoline ring (~δ 2.7 ppm).

-

A series of multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons of the quinoline and benzoate rings. The protons on the quinoline ring adjacent to the nitrogen and the ester linkage will be shifted downfield.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

A peak for the methyl carbon (~δ 25 ppm).

-

Multiple signals in the aromatic region (δ 110-160 ppm).

-

A characteristic signal for the ester carbonyl carbon (~δ 165 ppm).

-

-

IR (ATR):

-

A strong absorption band for the C=O stretching of the ester group (~1735 cm⁻¹).

-

C-O stretching bands (~1270 and 1120 cm⁻¹).

-

Aromatic C-H and C=C stretching vibrations.

-

-

Mass Spectrometry (EI):

-

A molecular ion peak (M⁺) at m/z = 263.

-

Potential Applications in Drug Development

The quinoline scaffold is a well-established pharmacophore with a wide range of biological activities.[1][2] The introduction of a benzoate group at the 8-position of 2-methylquinoline can modulate its pharmacological profile.

Potential Therapeutic Areas:

-

Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer activity by targeting various cellular pathways.[4] The lipophilicity and structural features of this compound make it a candidate for investigation as an inhibitor of kinases or other enzymes involved in cancer progression.

-

Antimicrobial Activity: 8-Hydroxyquinoline and its derivatives are known for their antibacterial and antifungal properties.[6] The esterification may alter the mechanism of action but could lead to compounds with improved potency or a different spectrum of activity.

-

Anti-inflammatory Activity: Quinoline-based compounds have been explored as anti-inflammatory agents.[3] The potential of this compound in this area warrants investigation.

The proposed biological activities are based on the general properties of the quinoline class of compounds. Further in-vitro and in-vivo studies are necessary to elucidate the specific pharmacological profile of this compound.

Caption: Logical relationship of the quinoline core to potential biological activities.

Conclusion

This compound represents a promising, yet underexplored, derivative within the vast family of quinoline compounds. This technical guide has provided a comprehensive, albeit predictive, overview of its chemical structure, properties, and a robust synthetic methodology. The synthesis, based on a standard acylation reaction, is straightforward and amenable to scale-up for further investigation. The potential for this compound to exhibit significant biological activity, particularly in the areas of oncology and infectious diseases, is substantial. It is our hope that this guide will serve as a valuable resource for researchers and stimulate further experimental investigation into the therapeutic potential of this compound and its analogues.

References

-

Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini-reviews in medicinal chemistry, 9(14), 1648–1654. [Link][1][2]

-

Sharma, P., Kaur, K., Chawla, A., Singh, R., & Dhawan, R. K. (2020). A Review on Biological Activities of Quinoline Derivatives. Best Journal of Innovation in Science, Research and Development, 3(6), 1-13. [Link][3]

-

Matada, B. S., Pattanashettar, R., & Yernale, N. G. (2021). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

-

Solomon, V. R., & Lee, H. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 11(48), 30249-30267. [Link][5]

-

O'Donnell, G., et al. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. [Link][7]

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link][8]

-

Al-Masoudi, N. A. L. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(23), 5632. [Link][9]

-

Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews in Journal of Chemistry, 3(1), 1-15. [Link][6][10]

-

Process for the preparation of 8-hydroxyquinoline. (1977). Google Patents. [11]

-

Characterization of 1,2-benzo-8-(2-aminoethyl)-3-phenoxazone. (2002). Magnetic Resonance in Chemistry, 40(10), 661-664. [Link][12]

Sources

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rroij.com [rroij.com]

- 11. US4044011A - Process for the preparation of 8-hydroxyquinoline - Google Patents [patents.google.com]

- 12. Characterization of 1,2-benzo-8-(2-aminoethyl)-3-phenoxazone - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-Methylquinolin-8-yl benzoate" CAS number and physical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its unique electronic and structural features make it a privileged scaffold in drug discovery. This guide focuses on a specific derivative, 2-Methylquinolin-8-yl benzoate, providing a comprehensive overview of its chemical identity, physical characteristics, a proposed synthetic route, and its potential applications in the pharmaceutical landscape. While experimental data for this exact compound is limited, this guide synthesizes available information on closely related structures to provide a robust and practical resource for researchers.

Core Compound Identity: this compound

CAS Number: 1090-33-1

This unique identifier is crucial for accurate database searches and regulatory compliance.

Structural and Molecular Information

The fundamental architecture of this compound consists of a benzoate group ester-linked to the 8-hydroxy position of a 2-methylquinoline core.

Figure 1: Chemical structure of this compound, highlighting the 2-methylquinoline and benzoate moieties connected by an ester linkage.

Physicochemical Properties

| Property | Value | Source/Rationale |

| CAS Number | 1090-33-1 | [1] |

| Molecular Formula | C₁₇H₁₃NO₂ | [1] |

| Molecular Weight | 263.29 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature. | Based on related quinoline esters. |

| Melting Point | Not available. A related compound, Ethyl 2-[(2-methylquinolin-8-yl)oxy]acetate, has a melting point of 130-132 °C. | [1] |

| Boiling Point | Not available. | [1] |

| Solubility | Expected to be poorly soluble in water and soluble in common organic solvents like ethanol, ether, and DMF. | [2] |

| Purity | Commercially available at 95% purity. | [1] |

Proposed Synthesis Protocol: O-Acylation of 2-Methyl-8-Quinolinol

The synthesis of this compound can be logically achieved through the esterification of 2-methyl-8-quinolinol with benzoyl chloride. This O-acylation reaction is a standard and efficient method for forming ester linkages. The following protocol is based on established methodologies for the acylation of hydroxylated heterocyclic compounds.[3][4]

Reaction Scheme

Figure 2: Proposed synthetic pathway for this compound via O-acylation.

Step-by-Step Methodology

-

Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2-methyl-8-quinolinol in anhydrous acetonitrile.

-

Base Addition: To the stirred solution, add 1.2 equivalents of triethylamine. This acts as a base to neutralize the HCl byproduct of the reaction.

-

Acylation: Slowly add 1.1 equivalents of benzoyl chloride dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for approximately 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Redissolve the residue in a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to remove any unreacted benzoyl chloride and residual acid, followed by a wash with brine.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Final Purification (if necessary): The crude product can be further purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Spectroscopic Characterization (Anticipated)

While specific spectra for this compound are not available, the following are the expected key signals based on its structure and data from analogous compounds.[1][5]

| Spectroscopy | Expected Key Signals/Fragments |

| ¹H NMR | - Aromatic protons of the quinoline and benzoate rings (multiple signals in the range of δ 7.0-8.5 ppm).- A singlet corresponding to the methyl group protons at the 2-position of the quinoline ring (expected around δ 2.5 ppm). |

| ¹³C NMR | - Carbonyl carbon of the ester group (expected around δ 165-170 ppm).- Aromatic carbons of both rings.- Methyl carbon signal. |

| FT-IR (cm⁻¹) | - Strong C=O stretching vibration of the ester group (expected around 1730-1750 cm⁻¹).- C-O stretching vibrations.- Aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry (MS) | - A molecular ion peak [M]⁺ corresponding to the molecular weight of 263.29.- Characteristic fragmentation patterns including the loss of the benzoate moiety. |

Potential Applications in Drug Development

The quinoline core is a well-established pharmacophore with a broad range of biological activities. The incorporation of a methyl group and a benzoate ester in this compound can modulate its physicochemical properties and biological profile.

Rationale for Potential Biological Activity

Figure 3: The versatile quinoline scaffold as a predictor of diverse biological activities for its derivatives.

-

Antimicrobial Activity: Many quinoline derivatives exhibit potent antibacterial and antifungal properties. The lipophilicity introduced by the benzoate group may enhance cell membrane permeability, potentially leading to improved antimicrobial efficacy.

-

Anticancer Activity: The quinoline ring system is found in several anticancer drugs. Derivatives can act as inhibitors of various enzymes crucial for cancer cell proliferation. Further screening of this compound against cancer cell lines would be a logical step.

-

Enzyme Inhibition: The ester linkage could be susceptible to hydrolysis by esterases, potentially releasing 2-methyl-8-quinolinol, which itself may have biological activity. This suggests the compound could act as a pro-drug.

Safety and Handling

Based on the available Safety Data Sheet (SDS), this compound should be handled with care in a laboratory setting.[1]

-

Hazards: May cause skin, eye, and respiratory irritation.

-

Precautions: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust or fumes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a quinoline derivative with potential for further investigation in the field of medicinal chemistry. While a comprehensive experimental dataset for this specific molecule is yet to be established in the public domain, this guide provides a solid foundation for researchers by consolidating its known identity, offering a plausible and detailed synthetic protocol, and outlining its potential therapeutic applications based on the well-documented activities of the quinoline scaffold. Further research to determine its precise physical properties, spectroscopic profile, and biological activities is warranted and encouraged.

References

- Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.

- Becerra, D., Rojas, H., & Castillo, J. C. (2023).

- Carneiro, T. C. B., de Souza, M. V. N., & Rossi, M. H. (2021). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate.

- Agnihotri, S., et al. (2022). Novel 2-[(8-hydroxyquinolin-7-yl)(phenyl)methylamino]benzoic acid analogs targeting the active site of botulinum neurotoxins: designing, synthesis, and biological evaluation. Medicinal Chemistry Research, 31(1), 133-149.

- Google Patents. (2009). CN101602723B - Preparation method of 2-methyl-8-aminoquinoline.

- Google Patents. (2012). CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.

-

MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Retrieved from [Link]

-

European Patent Office. (2024). EP3440070B1 - Mdr-reversing 8-hydroxy-quinoline derivatives. Retrieved from [Link]

- Baluja, S., et al. (2015). Biological evaluation of some quinoline derivatives. International Journal of Pharma Sciences, 5(2), 960-968.

- Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999(07), 1141-1144.

Sources

"2-Methylquinolin-8-yl benzoate" IUPAC name and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Methylquinolin-8-yl benzoate, a heterocyclic ester with potential applications in medicinal chemistry and materials science. This document details its chemical identity, including its IUPAC name and molecular formula, and presents a plausible, detailed synthesis protocol based on established chemical transformations. Furthermore, a thorough analysis of its expected spectroscopic characteristics is provided, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, to aid in its identification and characterization. The guide also explores the potential biological significance and applications of this compound, drawing from the well-documented activities of the quinoline scaffold. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of novel quinoline derivatives for drug discovery and other advanced applications.

Chemical Identity and Properties

IUPAC Name: this compound[1]

Molecular Formula: C₁₇H₁₃NO₂

CAS Number: 1090-33-1[1]

The structure of this compound incorporates a quinoline ring system, which is a prevalent scaffold in numerous biologically active compounds. The benzoate group is attached at the 8-position of the 2-methylquinoline core, forming an ester linkage. This structural arrangement suggests potential for diverse chemical reactivity and biological interactions.

| Property | Value | Source |

| Molecular Weight | 263.29 g/mol | Calculated |

| Appearance | Predicted: White to off-white solid | N/A |

| Solubility | Predicted: Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of 2-methyl-8-hydroxyquinoline with benzoyl chloride. A plausible and efficient method is a triethylamine-mediated O-acylation, analogous to the synthesis of similar quinoline esters.[2][3] This reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of 2-methyl-8-hydroxyquinoline acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. Triethylamine serves as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol: Triethylamine-Mediated O-Acylation

Materials:

-

2-Methyl-8-hydroxyquinoline

-

Benzoyl chloride

-

Triethylamine (Et₃N)

-

Anhydrous acetonitrile (CH₃CN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 2-methyl-8-hydroxyquinoline (1.0 eq) in anhydrous acetonitrile, add triethylamine (1.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization (Predicted)

Due to the limited availability of experimentally recorded spectra for this compound, the following characterization is based on the analysis of its structural motifs and comparison with spectroscopic data of closely related compounds.[4][5][6][7][8][9][10][11][12][13][14][15][16]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline and benzoate rings, as well as a singlet for the methyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.2 - 8.0 | m | 2H | Protons ortho to the carbonyl group on the benzoate ring |

| ~ 8.0 - 7.8 | d | 1H | H4 of quinoline ring |

| ~ 7.7 - 7.3 | m | 6H | Remaining aromatic protons of quinoline and benzoate rings |

| ~ 2.7 | s | 3H | Methyl group at C2 of the quinoline ring |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 | Carbonyl carbon of the ester |

| ~ 158 | C2 of quinoline ring |

| ~ 148 | C9 of quinoline ring |

| ~ 145 | C8a of quinoline ring |

| ~ 136 - 121 | Aromatic carbons of quinoline and benzoate rings |

| ~ 25 | Methyl carbon at C2 of the quinoline ring |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl and ester functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretching |

| ~ 2980 - 2850 | Weak | Aliphatic C-H stretching (methyl group) |

| ~ 1735 | Strong | C=O stretching of the ester |

| ~ 1600, 1500, 1450 | Medium | Aromatic C=C stretching |

| ~ 1270, 1120 | Strong | C-O stretching of the ester |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Assignment |

| 263 | [M]⁺ (Molecular ion) |

| 158 | [M - C₇H₅O]⁺ (Loss of benzoyl group) |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Potential Applications and Biological Significance

While specific biological studies on this compound are not extensively documented, the quinoline scaffold is a well-established "privileged structure" in medicinal chemistry.[17][18][19][20][21] Derivatives of quinoline have demonstrated a wide range of pharmacological activities, including:

-

Antimicrobial and Antifungal Activity: The quinoline ring system is a core component of several antibacterial and antifungal drugs.[20] The incorporation of a benzoate moiety could modulate this activity.

-

Anticancer Activity: Many quinoline derivatives have been investigated as potential anticancer agents, targeting various cellular pathways involved in tumor growth and proliferation.[19]

-

Anti-inflammatory Properties: Some quinoline compounds have shown promise as anti-inflammatory agents.

-

Neuroprotective Effects: The 8-hydroxyquinoline scaffold, a precursor to the title compound, has been explored for its neuroprotective properties, particularly in the context of neurodegenerative diseases.[22]

The ester linkage in this compound could also be susceptible to enzymatic hydrolysis in vivo, potentially releasing 2-methyl-8-hydroxyquinoline and benzoic acid. This could be a strategy for the targeted delivery of these moieties.

Conclusion

This compound is a readily synthesizable compound with a chemical structure that suggests potential for a range of applications, particularly in the field of drug discovery. This technical guide provides a foundational understanding of its synthesis, and predicted spectroscopic properties, which are essential for its preparation and characterization. Further research is warranted to explore the specific biological activities and potential therapeutic applications of this and related quinoline esters. The information presented herein serves as a valuable starting point for researchers aiming to investigate this promising chemical entity.

References

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

(2-hydroxy-8-methyl-3-quinolinyl)methyl 2-methylbenzoate - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023). Molbank, 2023(3), M1672. MDPI. Retrieved from [Link]

-

(2-hydroxy-8-methyl-3-quinolinyl)methyl 2-methylbenzoate - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. (2013). Heterocyclic Communications, 19(6), 405-409. De Gruyter. Retrieved from [Link]

-

Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023). Molbank, 2023(3), M1672. MDPI. Retrieved from [Link]

-

Biological Activities of Quinoline Derivatives. (2009). Mini-Reviews in Medicinal Chemistry, 9(14), 1654-1665. Bentham Science. Retrieved from [Link]

-

Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (2018). RSC Advances, 8(59), 33795-33803. The Royal Society of Chemistry. Retrieved from [Link]

-

Biological evaluation of some quinoline derivatives. (2023). ResearchGate. Retrieved from [Link]

-

Design, synthesis and characterization of 8-[(1H-benzo[d]imidazol-2-yl)methoxy] quinoline derivatives as antimicrobial agents. (2025). ResearchGate. Retrieved from [Link]

-

Hybrid Quinolinyl Phosphonates as Heterocyclic Carboxylate Isosteres: Synthesis and Biological Evaluation against Topoisomerase 1B (TOP1B). (2022). Molecules, 27(19), 6524. MDPI. Retrieved from [Link]

-

Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A, 8(1), 158-166. Retrieved from [Link]

-

Novel 2-[(8-hydroxyquinolin-7-yl)(phenyl)methylamino]benzoic acid analogs targeting the active site of botulinum neurotoxins: designing, synthesis, and biological evaluation. (2024). ResearchGate. Retrieved from [Link]

-

2-Methylquinoline - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. Retrieved from [Link]

-

Benzoate - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. Retrieved from [Link]

-

Supplementary Information. (n.d.). Retrieved from [Link]

-

NMR Spectra of Products - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Synthesis of Zinc(II)2-(quinolin-8-yl)benzoate dehydrate metal organic framework and its luminescence activity. (2020). ResearchGate. Retrieved from [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. Retrieved from [Link]

-

2-Carboxy-6-(quinolin-1-ium-8-yloxy)benzoate. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1351. National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis, Physicochemical Properties and Biological Evaluation Of Some Novel 5-[2-methyl/ (un) Substituted Phenylethylideneamino] Quinolin-8-ols. (n.d.). ResearchGate. Retrieved from [Link]

-

13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

What compounds are formed from the reaction of benzoyl chloride with the following reagents? i. isopropyl alcohol. (n.d.). Pearson. Retrieved from [Link]

-

The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... (n.d.). ResearchGate. Retrieved from [Link]

-

Benzoic acid, 2-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. (2025). ResearchGate. Retrieved from [Link]

-

infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Benzoic acid, 2-methyl-, methyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

-

Formamide Catalyzed Activation of Carboxylic Acids – Versatile and Cost-Efficiency Amidations and Esterifications. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Methyl Benzoate. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. This compound CAS#: 1090-33-1 [m.chemicalbook.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968) [hmdb.ca]

- 6. 8-Methylquinoline(611-32-5) 13C NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. researchgate.net [researchgate.net]

- 14. Benzoic acid, 2-methyl- [webbook.nist.gov]

- 15. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. Benzoic acid, 2-methyl-, methyl ester [webbook.nist.gov]

- 17. Novel 2-[(8-hydroxyquinolin-7-yl)(phenyl)methylamino]benzoic acid analogs targeting the active site of botulinum neurotoxins: designing, synthesis, and biological evaluation | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. ajchem-a.com [ajchem-a.com]

- 21. researchgate.net [researchgate.net]

- 22. scispace.com [scispace.com]

"2-Methylquinolin-8-yl benzoate" solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2-Methylquinolin-8-yl benzoate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. It is intended for researchers, scientists, and professionals in drug development who are working with this compound or similar quinoline derivatives. This document will delve into the theoretical principles governing its solubility, predictive analysis based on its structural components, and detailed experimental protocols for accurate solubility determination.

Introduction to this compound

This compound is a chemical compound featuring a quinoline ring system substituted with a methyl group and an ester linkage to a benzoate group at the 8-position. The unique structural amalgamation of a heterocyclic aromatic quinoline moiety and a benzoate ester suggests a complex interplay of intermolecular forces that dictate its solubility in various organic solvents. Understanding these solubility characteristics is paramount for applications in synthesis, purification, formulation, and various analytical procedures.

Theoretical Framework for Solubility Prediction

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The overall polarity of this compound is a composite of its constituent parts:

-

Quinoline Moiety: The quinoline ring is a heterocyclic aromatic system containing a nitrogen atom. While largely nonpolar due to the fused benzene ring, the nitrogen atom introduces a degree of polarity and the capacity for hydrogen bonding as an acceptor. Quinoline itself is only slightly soluble in cold water but dissolves readily in most organic solvents[1].

-

Methyl Group: The methyl group at the 2-position is a nonpolar, electron-donating group that slightly increases the lipophilicity of the molecule.

-

Benzoate Ester Group: The benzoate ester group introduces polarity through the carbonyl (C=O) and ether-like (C-O-C) linkages. This group can participate in dipole-dipole interactions and act as a hydrogen bond acceptor. Benzoate esters, such as methyl benzoate, are generally poorly soluble in water but miscible with many organic solvents[2].

Based on this structure, this compound is expected to exhibit good solubility in a range of organic solvents, particularly those that are moderately polar to nonpolar. Solvents that can engage in dipole-dipole interactions and potentially weak hydrogen bonding would likely be effective.

Predictive Solubility Profile

While specific experimental data for this compound is not extensively available in public literature, a predictive solubility profile can be extrapolated from the behavior of its parent compounds, quinoline and benzoic acid esters.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Cyclohexane, Toluene | Low to Moderate | The aromatic rings suggest some affinity for aromatic solvents like toluene. However, the polar ester and nitrogen heteroatom will limit solubility in highly nonpolar aliphatic solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane, Chloroform, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can engage in dipole-dipole interactions with the ester group and the quinoline nitrogen. Chloroform and dichloromethane are often good solvents for quinoline derivatives[3]. DMSO and DMF are powerful, highly polar solvents that are likely to be very effective. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The alcohol solvents can act as hydrogen bond donors to the quinoline nitrogen and the ester's carbonyl oxygen, facilitating dissolution. However, the large nonpolar backbone of the molecule will prevent high solubility. Solubility is expected to decrease with increasing alkyl chain length of the alcohol. |

| Aqueous | Water | Very Low | The molecule is predominantly nonpolar and lacks significant hydrogen bond donating capabilities, leading to poor aqueous solubility. The solubility of quinoline in water is low, and benzoate esters are also poorly water-soluble[1][2]. |

Experimental Determination of Solubility

Accurate solubility data must be determined empirically. The following section provides a detailed, step-by-step methodology for determining the solubility of this compound in a given organic solvent. This protocol is designed to be self-validating and produce reliable, reproducible results.

The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility[4].

Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or screw-capped test tubes

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or rotator. A standard temperature of 25 °C is often used for initial screening.

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course study can be conducted to determine the minimum time to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.

-

Dilute the filtered supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.

-

Data Reporting:

Solubility should be reported in standard units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L). The temperature at which the measurement was performed must always be specified.

Visual Representation of the Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature. This relationship can be quantified using the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution[4]. For applications such as crystallization, determining the solubility at various temperatures is crucial[5].

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A systematic screening of solvents with varying polarities is recommended to identify the optimal solvent for a specific application.

-

pH (in aqueous or protic systems): While primarily relevant for aqueous solubility, the pH can influence solubility in protic organic solvents. The quinoline nitrogen is basic and can be protonated in acidic conditions, which would dramatically increase the polarity and solubility of the compound.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is important to characterize the solid form being used in solubility studies.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While specific quantitative data is sparse in the literature, a strong predictive framework can be built upon the known properties of its quinoline and benzoate ester components. For researchers and drug development professionals, the detailed experimental protocol provided herein offers a robust methodology for obtaining precise and reliable solubility data. Such data is indispensable for the successful development of processes involving this compound, from laboratory-scale synthesis to pharmaceutical formulation.

References

- Vertex AI Search. (2025, October 27).

-

Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

-

PubChem. (n.d.). Quinoline. National Institutes of Health. Retrieved from [Link]

- Benchchem. (n.d.).

- PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.

- HUBER. (n.d.).

- Quora. (2017, June 24). How can you determine the solubility of organic compounds?

-

Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

- Sciencemadness Wiki. (n.d.). Quinoline.

- LibreTexts. (2023, August 31). Solubility of Organic Compounds.

- ResearchGate. (n.d.). Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling.

- ECHEMI.com. (2022, December 5).

Sources

Spectroscopic Profile of 2-Methylquinolin-8-yl Benzoate: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methylquinolin-8-yl benzoate, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. The interpretation of this data is crucial for structural elucidation, purity assessment, and understanding the molecule's chemical environment.

Molecular Structure and Spectroscopic Rationale

This compound incorporates two key aromatic systems: a 2-methylquinoline moiety and a benzoate ester group. The electronic and steric interplay between these two fragments dictates the molecule's unique spectroscopic fingerprint. Understanding the characteristic signals of each component is fundamental to interpreting the complete spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the specific arrangement of atoms.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the quinoline and benzoate rings, as well as the methyl group. The chemical shifts are influenced by the electron-withdrawing nature of the ester carbonyl and the nitrogen atom in the quinoline ring.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~2.7 | s | 3H | -CH₃ | The methyl group at the 2-position of the quinoline ring is expected to appear as a singlet in the upfield region. |

| ~7.2-7.6 | m | 5H | Aromatic (Benzoate) | The protons of the benzoate ring will appear as a complex multiplet, with the ortho-protons shifted downfield due to the deshielding effect of the carbonyl group. |

| ~7.4-8.2 | m | 5H | Aromatic (Quinoline) | The protons on the quinoline ring will show characteristic splitting patterns. The proton at position 3 will likely be a doublet coupled to the proton at position 4. The protons on the benzenoid part of the quinoline ring will appear as a series of multiplets. |

| ~8.1 | d | 1H | H-4 (Quinoline) | The proton at the 4-position is expected to be downfield due to the influence of the adjacent nitrogen atom. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum at room temperature. Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The carbonyl carbon of the ester and the carbons of the aromatic rings will be the most downfield signals.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~25 | -CH₃ | The methyl carbon is expected in the aliphatic region. |

| ~120-140 | Aromatic (Quinoline & Benzoate) | The aromatic carbons will resonate in this region, with variations based on their electronic environment. |

| ~145 | C-8 (Quinoline) | The carbon attached to the ester oxygen will be shifted downfield. |

| ~155 | C-2 (Quinoline) | The carbon bearing the methyl group and adjacent to the nitrogen will be significantly downfield. |

| ~165 | C=O (Ester) | The carbonyl carbon of the benzoate group will be one of the most deshielded carbons. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Employ a ¹³C NMR spectrometer, typically operating at 100 MHz for a 400 MHz ¹H instrument.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by detecting the vibrations of chemical bonds. For this compound, the key vibrational modes will be associated with the ester carbonyl group and the aromatic rings.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3050 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds in aromatic rings. |

| ~2950 | Weak | Aliphatic C-H stretch | Corresponding to the methyl group. |

| ~1735 | Strong | C=O stretch (Ester) | A strong, sharp absorption is expected for the ester carbonyl group. This is a key diagnostic peak. |

| ~1600, ~1450 | Medium-Strong | C=C stretch (Aromatic) | These bands arise from the stretching vibrations of the carbon-carbon bonds within the quinoline and benzoate rings. |

| ~1270, ~1100 | Strong | C-O stretch (Ester) | Two distinct stretching vibrations are characteristic of the C-O bonds in an ester. |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, the solid sample can be mixed with KBr powder and pressed into a pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final spectrum of absorbance or transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule. This data is invaluable for confirming the molecular formula and deducing structural features.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment | Rationale |

| 277 | [M]⁺ | Molecular Ion | The parent ion corresponding to the molecular weight of the compound. |

| 144 | High | [C₁₀H₈N]⁺ | Fragmentation resulting from the cleavage of the ester bond, yielding the 2-methylquinolin-8-yl cation. |

| 105 | High | [C₇H₅O]⁺ | Fragmentation leading to the benzoyl cation, a very stable and common fragment for benzoate esters. |

| 77 | Medium | [C₆H₅]⁺ | Loss of CO from the benzoyl cation. |

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: A dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) is prepared.

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source is typically used for initial analysis.

-

Data Acquisition: The sample is introduced into the ion source, where it is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Structural and Fragmentation Diagrams

To visualize the molecular structure and key fragmentation pathways, the following diagrams are provided.

Caption: Molecular structure of this compound.

A Comprehensive Theoretical and Computational Guide to 2-Methylquinolin-8-yl benzoate

This technical guide provides an in-depth exploration of the theoretical and computational methodologies for the comprehensive analysis of 2-Methylquinolin-8-yl benzoate. Quinoline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] The strategic functionalization of the quinoline scaffold allows for the fine-tuning of its physicochemical and biological characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for the synthesis, characterization, and in-silico evaluation of this promising compound.

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be achieved through a variety of established synthetic routes. A common and effective method is the O-acylation of 8-hydroxy-2-methylquinoline with benzoyl chloride. This reaction is typically mediated by a base, such as triethylamine, in an appropriate solvent like acetonitrile.[4]

Experimental Protocol: Synthesis of this compound

A practical and efficient approach for the synthesis involves the O-acylation reaction of 8-hydroxy-2-methylquinoline and benzoyl chloride in the presence of triethylamine in acetonitrile with stirring at room temperature.[4]

Materials:

-

8-hydroxy-2-methylquinoline

-

Benzoyl chloride

-

Triethylamine (Et3N)

-

Acetonitrile (CH3CN)

-

Dichloromethane

-

Methanol

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 8-hydroxy-2-methylquinoline (1.0 mmol) and triethylamine (1.2 mmol) in acetonitrile (3.0 mL).

-

To this solution, add benzoyl chloride (1.0 mmol) dropwise while stirring.

-

Allow the reaction mixture to stir at room temperature for 3 hours, monitoring the progress by thin-layer chromatography.

-

Upon completion, remove the acetonitrile under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to yield the final product.[4]

Spectroscopic Characterization

The structural elucidation of the synthesized this compound is confirmed through various spectroscopic techniques.

-

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the protons of the quinoline and benzoate rings. The methyl group protons at the 2-position of the quinoline ring would appear as a singlet. The aromatic protons will exhibit complex splitting patterns in the downfield region.[5] The ¹³C NMR spectrum will display distinct resonances for each carbon atom in the molecule, confirming the overall carbon framework.[5]

-

FT-IR Spectroscopy: The FT-IR spectrum will provide crucial information about the functional groups present. Key vibrational bands to be observed include the C=O stretching of the ester group, C-O stretching, and the characteristic aromatic C=C and C-H stretching vibrations.

Single-Crystal X-ray Diffraction

For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray diffraction is the gold standard.

Experimental Protocol: Crystal Growth and Data Collection

-

Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in an appropriate solvent system, such as ethanol.[5]

-

Data Collection: A suitable single crystal is mounted on a diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations.[5]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[5]

The resulting crystallographic data will provide precise bond lengths, bond angles, and torsion angles, as well as information about the crystal packing and intermolecular interactions. For a related compound, 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl benzoate, the crystal system was determined to be monoclinic.[5]

Computational Studies: A Deeper Insight

Computational chemistry offers powerful tools to complement experimental data and to predict the properties and behavior of molecules.

Density Functional Theory (DFT) Calculations

DFT calculations are instrumental in understanding the electronic structure, reactivity, and spectroscopic properties of this compound.[6]

Caption: A typical computational workflow for DFT analysis.

-

Geometry Optimization: The initial molecular geometry is optimized to find the lowest energy conformation. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results.[7]

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The HOMO-LUMO energy gap provides insights into the chemical stability and reactivity of the molecule.[8]

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions.[7]

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state.[7][9]

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a promolecule (the sum of spherical atomic electron densities) is greater than that of any other molecule.[10][11] The normalized contact distance (d_norm) is then mapped onto this surface, highlighting intermolecular contacts shorter than the van der Waals radii in red, contacts around the van der Waals separation in white, and longer contacts in blue.[12]

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of the different types of intermolecular contacts.[9][12]

Caption: Workflow for Hirshfeld surface analysis.

Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a specific protein target. This is particularly relevant for drug discovery and development.[1][13]

-

Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

-

Ligand Preparation: The 3D structure of this compound is energy minimized.

-

Docking Simulation: A docking program (e.g., AutoDock, GOLD) is used to predict the binding poses of the ligand within the active site of the protein.

-

Analysis: The results are analyzed based on the binding energy (or docking score) and the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.[14]

ADMET Analysis

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for evaluating the drug-likeness of a compound.[15][16] In-silico ADMET prediction tools can provide early indications of a compound's pharmacokinetic and safety profile.[17][18]

| Parameter | Description | Importance |

| Absorption | ||

| Human Intestinal Absorption (HIA) | Predicts the percentage of the compound absorbed through the human intestine. | Crucial for oral bioavailability.[19] |

| Caco-2 Permeability | An in-vitro model for predicting intestinal absorption. | Indicates the ability to cross the intestinal barrier. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Predicts whether the compound can cross the BBB. | Important for CNS-targeting drugs. |